molecular formula C11H14INO B8162039 5-Iodo-N-isopropyl-2-methylbenzamide

5-Iodo-N-isopropyl-2-methylbenzamide

Cat. No.: B8162039
M. Wt: 303.14 g/mol
InChI Key: HAIOFAPSYVCMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-N-isopropyl-2-methylbenzamide is a chemical compound offered for research use only. It belongs to the class of N-isopropyliodobenzamides, which have been identified in scientific literature as promising catalysts in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds . The core structure of ortho-iodobenzamides is of significant interest in the development of environmentally benign organocatalysts. Related compounds, such as N-isopropyl-2-iodobenzamide and its 5-methoxy derivative, have demonstrated excellent catalytic properties when used with co-oxidants like Oxone® at room temperature . These catalysts function through a hypervalent iodine mechanism, where the iodine atom cycles between trivalent and pentavalent states to facilitate the oxidation reaction. Research indicates that the presence of an electron-donating group, such as a methyl group, at the 5-position of the benzene ring can enhance the reactivity of the catalyst compared to the unsubstituted parent compound . This makes 5-Iodo-N-isopropyl-2-methylbenzamide a compound with potential value for researchers investigating new catalytic systems and optimizing oxidation methodologies for benzylic and aliphatic alcohols. Please note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-iodo-2-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIOFAPSYVCMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-N-isopropyl-2-methylbenzamide typically involves the iodination of N-isopropyl-2-methylbenzamide. A common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of 5-Iodo-N-isopropyl-2-methylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-N-isopropyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: The iodine atom can be reduced to a hydrogen atom, yielding N-isopropyl-2-methylbenzamide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like Oxone® (potassium peroxymonosulfate) or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in polar solvents like ethanol or water.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of N-isopropyl-2-methylbenzamide.

    Substitution: Formation of hydroxyl or amino derivatives of N-isopropyl-2-methylbenzamide.

Scientific Research Applications

Chemistry: 5-Iodo-N-isopropyl-2-methylbenzamide is used as a catalyst in organic synthesis, particularly in oxidation reactions. Its high reactivity and selectivity make it an efficient catalyst for converting alcohols to carbonyl compounds .

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Industry: In the industrial sector, 5-Iodo-N-isopropyl-2-methylbenzamide is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in environmentally benign oxidation processes is particularly valuable .

Mechanism of Action

The mechanism of action of 5-Iodo-N-isopropyl-2-methylbenzamide in oxidation reactions involves the formation of a hypervalent iodine species. This species acts as an oxidizing agent, facilitating the transfer of oxygen to the substrate. The molecular targets include alcohols, which are oxidized to carbonyl compounds through a series of electron transfer steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The structural analogs of 5-iodo-N-isopropyl-2-methylbenzamide include compounds such as 2-iodo-N-isopropyl-5-methoxybenzamide (highlighted in the provided evidence). Key differences between these compounds are summarized below:

Feature 5-Iodo-N-isopropyl-2-methylbenzamide 2-Iodo-N-isopropyl-5-methoxybenzamide
Iodine Position 5-position 2-position
Substituent at 2-Position Methyl group None (iodine at 2-position)
Substituent at 5-Position Iodine Methoxy group
Amide Group N-isopropyl N-isopropyl

Reactivity and Catalytic Performance

In contrast, 2-iodo-N-isopropyl-5-methoxybenzamide places iodine ortho to the amide, which may lead to steric hindrance or altered electronic interactions. Methoxy groups (as in the analog) are electron-donating, which could reduce the electrophilicity of the iodine center compared to the methyl group in the target compound.

This contrasts with the 2-iodo analog, where the iodine atom itself may occupy space but lacks additional substituents.

Catalytic Efficiency :

  • While direct data on 5-iodo-N-isopropyl-2-methylbenzamide is absent, studies on 2-iodo-N-isopropyl-5-methoxybenzamide demonstrate its utility in oxidizing alcohols to ketones with high yields (e.g., 85–92% efficiency in specific substrates). The target compound’s iodine placement and methyl group may favor different reaction pathways, such as C–H activation or selective oxidations, but experimental validation is required.

Environmental and Stability Profiles

  • 2-Iodo-N-isopropyl-5-methoxybenzamide is noted for its stability under ambient conditions and low toxicity, making it environmentally benign. The methyl group in the target compound could enhance stability further by reducing susceptibility to oxidative degradation.

Data Table: Comparative Properties

Property 5-Iodo-N-isopropyl-2-methylbenzamide 2-Iodo-N-isopropyl-5-methoxybenzamide
Molecular Weight 317.2 g/mol (calculated) 333.2 g/mol (reported)
Melting Point Not reported 145–147°C
Oxidation Efficiency Not tested 85–92%
Key Applications Hypothesized: C–H activation Alcohol oxidation, ketone synthesis

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